N-(3-methoxybenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Overview
Description
N-(3-methoxybenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxybenzyl group, a tetrahydrofuran ring, and a nicotinamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Methoxybenzyl Intermediate: The synthesis begins with the preparation of the 3-methoxybenzyl intermediate through the reaction of 3-methoxybenzyl chloride with an appropriate nucleophile.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a nucleophilic substitution reaction, where the 3-methoxybenzyl intermediate reacts with tetrahydrofuran-3-ol under basic conditions.
Coupling with Nicotinamide: The final step involves the coupling of the tetrahydrofuran-3-yl ether intermediate with nicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nicotinamide moiety can be reduced to form the corresponding amine.
Substitution: The tetrahydrofuran ring can participate in nucleophilic substitution reactions, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of the corresponding amine derivative of nicotinamide.
Substitution: Formation of various ether derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxybenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxy-3-methoxybenzyl)nicotinamide: Similar structure but with a hydroxy group instead of a tetrahydrofuran ring.
N-(3-methoxybenzyl)-nicotinamide: Lacks the tetrahydrofuran ring, making it less complex.
N-(3-methoxybenzyl)-6-methoxynicotinamide: Contains an additional methoxy group on the nicotinamide ring.
Uniqueness
N-(3-methoxybenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical properties and reactivity. This structural feature can enhance its binding affinity to specific molecular targets and improve its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-22-15-4-2-3-13(9-15)10-20-18(21)14-5-6-17(19-11-14)24-16-7-8-23-12-16/h2-6,9,11,16H,7-8,10,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNKWPGXYFICKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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